

An In-depth Technical Guide to (R)-10,11-Dehydrocurvularin

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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541

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Chemical Identity

(R)-10,11-Dehydrocurvularin is a naturally occurring macrocyclic lactone belonging to the class of fungal polyketides.

IUPAC Name

The systematic IUPAC name for **(R)-10,11-Dehydrocurvularin** is: (5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione[1].

An alternative IUPAC name is: (4R,8E)-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione[1].

Synonyms

A variety of synonyms and identifiers are used for **(R)-10,11-Dehydrocurvularin** in scientific literature and chemical databases. These include:

- (+)-(10E,15R)-10,11-dehydrocurvularin[1]
- ent-Dehydrocurvularin[1]
- (R,E)-11,13-Dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-benzo[d][1]oxacyclododecine-2,10dione



• 10,11-Dehydrocurvularin[1]

• α,β-dehydro Curvularin

• CAS No.: 1095588-70-7[1]

ChEBI ID: CHEBI:203297[1]

PubChem CID: 643826[1]

Biological Activity and Quantitative Data

(R)-10,11-Dehydrocurvularin exhibits a range of biological activities, most notably cytotoxic effects against various cancer cell lines. It is also known to be a potent activator of the heat shock response and an inhibitor of the Transforming Growth Factor- β (TGF- β) signaling pathway.

Cytotoxicity

The cytotoxic potential of **(R)-10,11-Dehydrocurvularin** has been evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Reference
Mean of Human Tumor Cell Lines	Various	1.25	[1]
MCF7	Breast Cancer	4	[2]
MDA-MB-231	Breast Cancer	> 5	[2]
MDA-MB-468	Breast Cancer	2-8 (dose-dependent inhibition)	[3]
Caski	Cervical Cancer	Moderate Cytotoxicity	[4]
Hep-G2	Liver Cancer	Moderate Cytotoxicity	[4]



Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of **(R)-10,11-Dehydrocurvularin**'s biological activities are provided below.

Cytotoxicity Assessment: Resazurin-Based Viability Assay

This protocol is adapted for determining the IC50 values of **(R)-10,11-Dehydrocurvularin** against adherent cancer cell lines.

Materials:

- · 96-well, opaque-walled microplates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **(R)-10,11-Dehydrocurvularin** stock solution (in DMSO)
- Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
- Phosphate-buffered saline (PBS)
- Microplate fluorometer (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **(R)-10,11-Dehydrocurvularin** in complete medium from the stock solution. Remove the medium from the wells and add 100 μL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.



- Resazurin Addition: Add 20 μL of the resazurin solution to each well.
- Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line to ensure the fluorescence signal is within the linear range of the instrument.
- Fluorescence Measurement: Record the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590 nm.
- Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

TGF-β Signaling Inhibition: Luciferase Reporter Gene Assay

This protocol describes a method to quantify the inhibitory effect of **(R)-10,11- Dehydrocurvularin** on the TGF- β signaling pathway.

Materials:

- HEK293T or other suitable cells
- TGF-β responsive luciferase reporter vector (e.g., containing Smad Binding Elements SBE)
- Constitutively expressing Renilla luciferase vector (for normalization)
- Transient transfection reagent
- Recombinant human TGF-β1
- (R)-10,11-Dehydrocurvularin
- Dual-luciferase reporter assay system
- Luminometer



Procedure:

- Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the TGF-β responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
- Incubation and Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of (R)-10,11-Dehydrocurvularin or vehicle control. Pre-incubate for 1 hour.
- Stimulation: Stimulate the cells with a sub-maximal concentration of recombinant human TGF-β1 (e.g., 1-5 ng/mL). Include an unstimulated control.
- Incubation: Incubate for 16-24 hours at 37°C and 5% CO2.
- Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by TGF-β1 relative to the unstimulated control. Determine the percentage of inhibition by (R)-10,11-Dehydrocurvularin at each concentration relative to the TGF-β1 stimulated control.

Heat Shock Response Activation: Western Blot Analysis of Hsp70

This protocol details the detection of increased Heat Shock Protein 70 (Hsp70) expression following treatment with **(R)-10,11-Dehydrocurvularin**.

Materials:

- Cancer cell line of interest
- (R)-10,11-Dehydrocurvularin



- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against Hsp70
- Primary antibody against a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) detection reagent
- · Imaging system

Procedure:

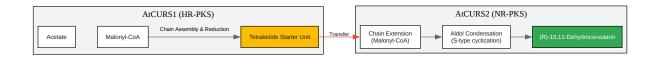
- Cell Treatment: Culture cells to 70-80% confluency and treat with different concentrations of (R)-10,11-Dehydrocurvularin for a specified time (e.g., 6-24 hours). Include an untreated control.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-40 μg) from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp70 diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
- Analysis: Strip the membrane and re-probe with the loading control antibody to ensure equal
 protein loading. Quantify the band intensities using densitometry software and normalize the
 Hsp70 signal to the loading control.

Signaling Pathways and Workflows Biosynthesis of 10,11-Dehydrocurvularin

The biosynthesis of 10,11-dehydrocurvularin in fungi like Aspergillus terreus involves a collaborative action of two polyketide synthases (PKSs), AtCURS1 and AtCURS2. AtCURS1, a highly reducing PKS, synthesizes a tetraketide starter unit which is then transferred to the non-reducing PKS, AtCURS2. AtCURS2 extends the chain and catalyzes an aldol condensation to form the characteristic dihydroxyphenylacetic acid lactone structure.



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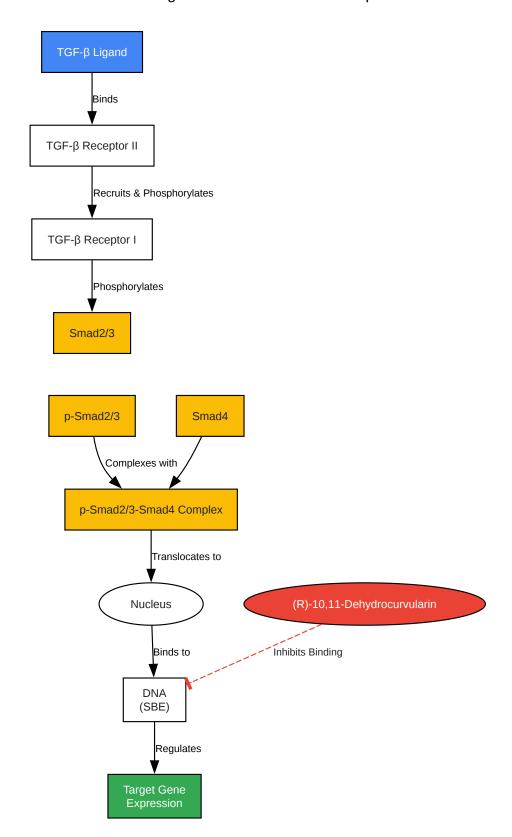
Caption: Biosynthesis of **(R)-10,11-Dehydrocurvularin** by two polyketide synthases.

Inhibition of TGF-β Signaling Pathway

(R)-10,11-Dehydrocurvularin has been shown to inhibit the TGF-β signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and apoptosis. The compound is



believed to interfere with the binding of activated Smad transcription factors to DNA.



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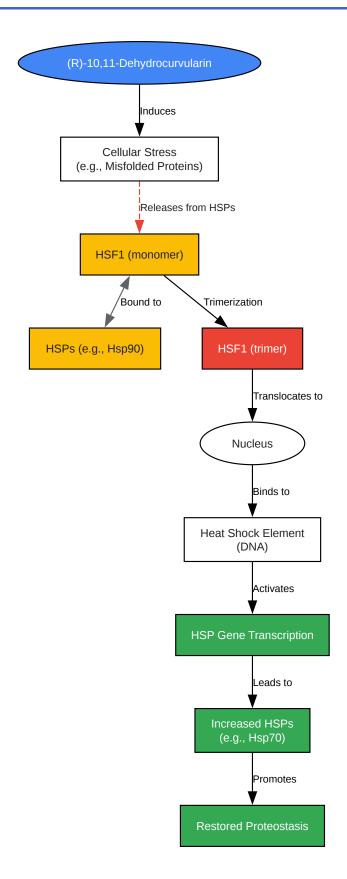


Caption: Inhibition of the TGF-β/Smad signaling pathway by **(R)-10,11-Dehydrocurvularin**.

Activation of the Heat Shock Response

(R)-10,11-Dehydrocurvularin is a potent activator of the heat shock response (HSR). The HSR is a cellular defense mechanism against proteotoxic stress, leading to the upregulation of heat shock proteins (HSPs) which act as molecular chaperones.





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Caption: Activation of the Heat Shock Response by (R)-10,11-Dehydrocurvularin.



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